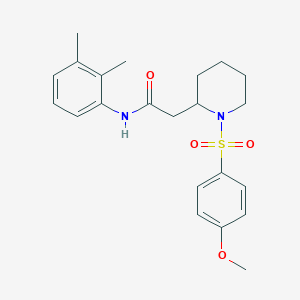

N-(2,3-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16-7-6-9-21(17(16)2)23-22(25)15-18-8-4-5-14-24(18)29(26,27)20-12-10-19(28-3)11-13-20/h6-7,9-13,18H,4-5,8,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTLIPVHVGEUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may exhibit anticancer properties. Studies have shown that derivatives of sulfonamide compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, sulfonamide derivatives have been evaluated for their activity against human colon cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments like doxorubicin .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar sulfonamide compounds have been tested for their effectiveness against a range of bacteria and fungi. For example, a novel series of triazole derivatives bearing sulfonamide fragments exhibited promising in vitro activity against Plasmodium falciparum, indicating that modifications in the sulfonamide structure can lead to enhanced antimicrobial efficacy .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating a series of piperidine-based compounds, one derivative demonstrated an IC50 value of 4.363 μM against human colon cancer cells (HCT116), showcasing its potential as an anticancer agent . This finding emphasizes the need for further exploration into the structure-activity relationship of this compound.

Case Study 2: Antimicrobial Efficacy

A recent investigation into triazole-sulfonamide hybrids revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications to the sulfonamide moiety can enhance antimicrobial properties, suggesting similar potential for this compound .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations and Their Implications

The compound’s uniqueness lies in its 2,3-dimethylphenyl substituent and 4-methoxyphenylsulfonyl-piperidine moiety. Below is a comparison with structurally related acetamides:

Table 1: Structural and Activity Comparison of Acetamide Derivatives

*Molecular formulas inferred or derived from evidence where possible.

Analysis of Structural Modifications

(a) Piperidine vs. Piperazine or Heterocyclic Replacements

- The target compound’s piperidine ring differs from piperazine in (C19H13FN2O2), which has a six-membered ring with two nitrogen atoms. Piperazine derivatives often exhibit enhanced solubility due to increased polarity but may reduce membrane permeability .

- ~450 Da for the target compound) .

(b) Sulfonyl Group Variations

- The 4-methoxyphenylsulfonyl group in the target compound provides electron-donating methoxy substituents, which may stabilize the sulfonyl group’s interaction with enzymes or receptors. This contrasts with indol-3-yl sulfonyl groups (), where aromatic stacking interactions could dominate .

- In , quinazoline-sulfonyl groups (Compounds 38–40) demonstrate potent anticancer activity, likely due to DNA intercalation or kinase inhibition mechanisms absent in the target compound’s structure .

(c) Aryl Substituent Effects

- Herbicidal acetamides like alachlor () prioritize lipophilic substituents (e.g., 2,6-diethylphenyl) for soil adsorption, whereas the target compound’s polar sulfonyl group suggests a pharmacological rather than agrochemical application .

Biological Activity

N-(2,3-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, a compound featuring a piperidine core and sulfonamide functionality, has garnered attention for its potential biological activity. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.50 g/mol. The structure consists of a dimethylphenyl group, a piperidine ring substituted with a methoxyphenyl sulfonyl group, and an acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O3S |

| Molecular Weight | 378.50 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Amide, Sulfonamide |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activity.

Anticancer Potential

Sulfonamide derivatives have been studied for their anticancer effects. For instance, compounds that interact with the dihydrofolate reductase (DHFR) enzyme have shown promise in inhibiting cancer cell proliferation. Preliminary studies on structurally similar compounds indicate potential cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Neurological Effects

The piperidine ring in this compound suggests potential central nervous system (CNS) activity. Compounds with piperidine moieties have been investigated for their analgesic and anxiolytic effects. Research into related piperidine derivatives has shown efficacy in models of anxiety and pain, indicating that this compound may also exhibit such properties.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl rings significantly enhanced antibacterial potency, supporting the hypothesis that this compound could be effective against similar pathogens .

- Anticancer Activity : In vitro assays conducted on a series of sulfonamide compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. A compound structurally related to this compound was noted for its selective toxicity towards cancer cells while sparing normal cells .

- CNS Activity : A pharmacological study assessed the effects of various piperidine derivatives on anxiety-like behaviors in rodent models. Results showed that certain modifications to the piperidine structure led to significant anxiolytic effects, suggesting that this compound may have therapeutic potential in treating anxiety disorders .

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Multi-step synthesis typically involves: (i) Sulfonylation : Reacting piperidine derivatives with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine, 0°C to room temperature). (ii) Acetamide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine with 2-(2,3-dimethylphenyl)acetic acid. (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target binding?

- Methodological Answer : SAR studies focus on modifying the 4-methoxyphenylsulfonyl group and 2,3-dimethylphenyl acetamide. For example:

- Sulfonyl group : Replacing the methoxy group with halogens (e.g., Cl) increases electrophilicity and enzyme inhibition potency in related compounds .

- Piperidine ring : Methylation at C-2 or C-4 alters conformational flexibility, impacting receptor binding (e.g., ΔG values calculated via molecular docking) .

- Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like kinases or GPCRs .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from purity, assay conditions, or off-target effects. Mitigation strategies include:

- Batch consistency : Validate purity via LC-MS and elemental analysis for each experimental batch.

- Dose-response curves : Use IC50/EC50 values from ≥3 independent replicates to assess reproducibility.

- Counter-screens : Test against related targets (e.g., cytochrome P450 enzymes) to rule out nonspecific interactions .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate phase I/II metabolism. Key predictions:

- Phase I : Oxidative demethylation of the 4-methoxy group (CYP3A4-mediated) generates a catechol intermediate.

- Phase II : Glucuronidation or sulfation at the acetamide nitrogen increases hydrophilicity for renal excretion.

Experimental validation via hepatocyte microsomal assays (e.g., LC-MS/MS detection of metabolites) is critical .

Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

- Methodological Answer :

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction (e.g., fu > 5% is desirable).

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2 > 30 min suggests low hepatic clearance) .

Methodological Considerations

Q. How to design dose-ranging studies for in vivo efficacy trials?

- Answer : Use allometric scaling from in vitro IC50 values (e.g., 10x IC50 for initial mouse doses). Monitor plasma exposure via serial blood sampling and LC-MS. Adjust doses based on body surface area (e.g., 12.3 mg/kg in mice ≈ 1 mg/kg in humans) .

Q. What analytical techniques quantify this compound in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d4-acetamide analog). Validate methods per FDA guidelines (precision <15% RSD, accuracy 85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.